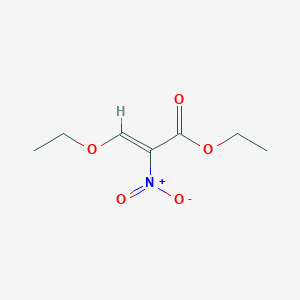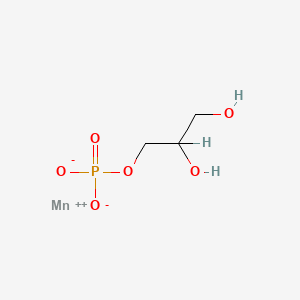
Methyl 2-amino-4-cyanobenzoate
概要
説明
Methyl 2-amino-4-cyanobenzoate is a chemical compound with the molecular formula C9H8N2O2 . It is used in various fields of chemistry .
Synthesis Analysis
The synthesis of this compound involves a multistep reaction starting with methyl anthranilate . Another method involves the use of isatoic anhydride-8-amide from isatin-7-carboxylic acid .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C9H8N2O2/c1-13-9(12)7-3-2-6(5-10)4-8(7)11/h2-4H,11H2,1H3 . The molecular weight of the compound is 176.17 g/mol . Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .科学的研究の応用
Catalytic Applications
- Methyl 2-amino-4-cyanobenzoate is involved in the synthesis of tetrahydrobenzo[b]pyran and pyrano[2,3-c]pyrazole derivatives. These compounds are synthesized using a novel and heterogeneous catalyst, highlighting the chemical's role in facilitating efficient and environmentally friendly chemical reactions (Maleki & Ashrafi, 2014).
Antitumor Properties
- The compound has been studied in the context of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles. These benzothiazoles exhibit selective, potent antitumor properties and are biotransformed by cytochrome P 450 1A1, indicating their potential in cancer treatment (Bradshaw et al., 2002).
Solubility and Solvent Effects
- Research on the solubility and solvent effects of 2-amino-3-methylbenzoic acid, a compound structurally similar to this compound, provides insights into its purification processes. This knowledge is vital for its application in various solvent systems (Zhu et al., 2019).
Corrosion Inhibition
- This compound derivatives, such as 2-amino-4-methyl-thiazole, have been studied as corrosion inhibitors. These compounds exhibit high efficiency in protecting mild steel in acidic solutions, showcasing their potential in industrial applications (Yüce et al., 2014).
Microwave-Assisted Synthesis
- The compound plays a role in the microwave-assisted synthesis of oxazolines and thiazolines, demonstrating its versatility in modern synthetic chemistry methods (Katritzky et al., 2004).
Synthesis of Antifilarial Agents
- This compound derivatives have been used in synthesizing antifilarial agents, highlighting their importance in the development of treatments for parasitic diseases (Kumar et al., 1993).
Photoluminescent Materials
- Derivatives of this compound, such as 6-Amino-8-cyanobenzo[1, 2-b]indolizines, have been studied for their unusual blue-shifted acid-responsive photoluminescence behavior. This property is significant for developing new photoluminescent materials (Outlaw et al., 2016).
Safety and Hazards
Methyl 2-amino-4-cyanobenzoate is classified as a hazardous substance. It is harmful if swallowed and can cause skin and eye irritation . It is also harmful to aquatic life . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and avoiding release to the environment .
Relevant Papers Several papers related to this compound were found . These papers discuss various aspects of the compound, including its synthesis, properties, and potential applications.
特性
IUPAC Name |
methyl 2-amino-4-cyanobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)7-3-2-6(5-10)4-8(7)11/h2-4H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYAYJCEAKQYAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901256512 | |
| Record name | Benzoic acid, 2-amino-4-cyano-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901256512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159847-83-3 | |
| Record name | Benzoic acid, 2-amino-4-cyano-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=159847-83-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2-amino-4-cyano-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901256512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-bromo-6-cyanooxan-2-yl]methyl benzoate](/img/structure/B1641446.png)

![5-(Chloromethyl)furo[2,3-d]pyrimidine-2,4-diamine](/img/structure/B1641452.png)


![2-[4-(phenylmethoxycarbonylaminomethyl)phenyl]acetic Acid](/img/structure/B1641461.png)
![2-[4-(1-Cyclobutylpiperidin-4-yl)oxyphenyl]-8-methoxy-3-methylquinazolin-4-one](/img/structure/B1641463.png)


![4-(4,4-dimethylpiperidin-1-yl)-N-[3-nitro-4-(2-phenylsulfanylethylamino)phenyl]sulfonylbenzamide](/img/structure/B1641472.png)
